1,8-Dimethyl-2-naphthoic acid
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Overview
Description
1,8-Dimethyl-2-naphthoic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthoic acid, characterized by the presence of two methyl groups at the 1 and 8 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dimethyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,8-dimethylnaphthalene with phthalic anhydride, followed by hydrolysis of the resulting intermediate. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields alcohols or other reduced forms.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1,8-Dimethyl-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-2-naphthoic acid
- 4-Methyl-1-naphthoic acid
- 4,5-Dimethyl-2-naphthoic acid
- 4,5-Dimethyl-1-naphthoic acid
Comparison: 1,8-Dimethyl-2-naphthoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other naphthoic acid derivatives, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1,8-dimethylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-8-4-3-5-10-6-7-11(13(14)15)9(2)12(8)10/h3-7H,1-2H3,(H,14,15) |
InChI Key |
COVKLVRHPUTUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CC2=CC=C1)C(=O)O)C |
Origin of Product |
United States |
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